alpha-Cadinene

CAS No.:

Cat. No.: VC1895969

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24 |

|---|---|

| Molecular Weight | 204.35 g/mol |

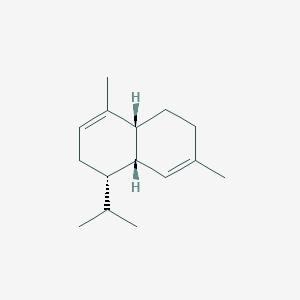

| IUPAC Name | (1S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |

| Standard InChI | InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15+/m0/s1 |

| Standard InChI Key | QMAYBMKBYCGXDH-SOUVJXGZSA-N |

| Isomeric SMILES | CC1=C[C@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |

| Canonical SMILES | CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Alpha-cadinene presents a complex bicyclic structure with the IUPAC name (1S,4aβ,8aα)-1α-Isopropyl-1,2,4a,5,6,8a-hexahydro-4,7-dimethylnaphthalene . It possesses the molecular formula C₁₅H₂₄, consistent with the fundamental sesquiterpene structure comprising 15 carbon atoms . The systematic name also appears in literature as naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S,4aR,8aR)- .

Physical and Chemical Properties

Alpha-cadinene exhibits specific physicochemical properties that influence its behavior in various applications. The following table summarizes these key properties:

The compound's relatively high boiling point is consistent with its sesquiterpene structure and molecular weight. Its lipophilic nature is reflected in the high LogP value of 6.557, indicating significant hydrophobicity and preferential solubility in non-polar solvents . This property has implications for its extraction methodologies and formulation in various applications.

Occurrence in Nature

Plant Sources

Alpha-cadinene occurs naturally in various plant species and their essential oils. It has been identified as a component in:

-

Humulus lupulus (hops), contributing to the aromatic profile of this plant widely used in the brewing industry

-

Eugenia valvata McVaugt (Myrtaceae), a plant species collected in southern Ecuador

-

Various other aromatic plants yielding essential oils with woody characteristics

Presence in Consumer Products

The compound has been detected in several consumer products, most notably:

-

Alcoholic beverages, where it contributes to the complex flavor profile

-

Products containing hop extracts, leveraging the aromatic qualities of alpha-cadinene

Its presence in these products underscores its importance in flavor and fragrance applications, where its woody notes contribute to desired sensory profiles.

Stereochemistry and Enantiomers

Enantiomeric Forms

Alpha-cadinene exhibits chirality, existing in two enantiomeric forms: α-(+)-cadinene and α-(−)-cadinene. Research has demonstrated that these enantiomers often occur in unequal proportions in natural sources .

Enantiomeric Distribution

A detailed analysis of the enantiomeric distribution of alpha-cadinene in Eugenia valvata essential oil revealed significant enantiomeric bias, as shown in the following table:

| Enantiomer | Retention Time (min) | Linear Retention Index | Enantiomeric Distribution (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| α-(+)-Cadinene | 37.569 | 1558 | 21.63 | 56.73 |

| α-(−)-Cadinene | 37.599 | 1559 | 78.37 | - |

Analytical Methods for Identification

Gas Chromatography

Gas chromatography represents the primary analytical technique for the identification and quantification of alpha-cadinene in complex mixtures. The compound can be effectively separated and identified using:

-

Non-polar columns such as DB-5MS (30 m/0.25 mm/0.25 μm) with helium as carrier gas

-

Temperature programming typically starting at 60°C and increasing to 240°C at a rate of 3 K/min

Retention Indices

Alpha-cadinene can be characterized by its retention index (RI) in gas chromatography. The normal alkane RI on a non-polar column has been reported as 1522, serving as a reliable identifier for this compound . This value helps distinguish alpha-cadinene from its isomers and related sesquiterpenes.

Enantioselective Analysis

For the separation and quantification of alpha-cadinene enantiomers, enantioselective analysis using a chiral stationary phase is required. Research has successfully employed 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin as a chiral selector for this purpose . This technique enables the determination of enantiomeric distribution and excess, providing valuable information about the stereochemical composition of alpha-cadinene in various sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume